molecular formula C14H17N3OS B11012955 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B11012955
M. Wt: 275.37 g/mol
InChI Key: YIBNBTQVQZJTAT-UHFFFAOYSA-N
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Description

2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core substituted with piperidinylmethyl and thiophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the piperidinylmethyl and thiophenyl groups through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone core can be reduced to form dihydropyridazinones.

    Substitution: The piperidinylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is typical.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydropyridazinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and ion channels.

Comparison with Similar Compounds

Similar Compounds

    2-(piperidin-1-ylmethyl)-6-phenylpyridazin-3(2H)-one: Similar structure but with a phenyl group instead of a thiophenyl group.

    2-(morpholin-4-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one: Contains a morpholinylmethyl group instead of a piperidinylmethyl group.

    2-(piperidin-1-ylmethyl)-6-(furan-2-yl)pyridazin-3(2H)-one: Features a furan group instead of a thiophenyl group.

Uniqueness

The presence of the thiophenyl group in 2-(piperidin-1-ylmethyl)-6-(thiophen-2-yl)pyridazin-3(2H)-one imparts unique electronic properties, making it particularly useful in applications requiring specific electronic interactions. Additionally, the piperidinylmethyl group enhances its solubility and bioavailability, making it a valuable compound in drug discovery.

Properties

Molecular Formula

C14H17N3OS

Molecular Weight

275.37 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C14H17N3OS/c18-14-7-6-12(13-5-4-10-19-13)15-17(14)11-16-8-2-1-3-9-16/h4-7,10H,1-3,8-9,11H2

InChI Key

YIBNBTQVQZJTAT-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CN2C(=O)C=CC(=N2)C3=CC=CS3

Origin of Product

United States

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